7-Fluoro-4-iodo-1h-indazol-3-amine 7-Fluoro-4-iodo-1h-indazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435207
InChI: InChI=1S/C7H5FIN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12)
SMILES:
Molecular Formula: C7H5FIN3
Molecular Weight: 277.04 g/mol

7-Fluoro-4-iodo-1h-indazol-3-amine

CAS No.:

VCID: VC17435207

Molecular Formula: C7H5FIN3

Molecular Weight: 277.04 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-4-iodo-1h-indazol-3-amine -

Description

Overview of 7-Fluoro-4-iodo-1H-indazol-3-amine

7-Fluoro-4-iodo-1H-indazol-3-amine is a heterocyclic organic compound belonging to the indazole family. Indazoles are nitrogen-containing bicyclic compounds with diverse applications in medicinal chemistry due to their biological activity. The specific substitution pattern of this compound, involving fluorine and iodine atoms, makes it a promising candidate for pharmacological and chemical research.

Synthesis Pathways

The synthesis of 7-Fluoro-4-iodo-1H-indazol-3-amine typically involves multi-step reactions starting with commercially available precursors:

  • Indazole Core Formation: The indazole ring is synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

  • Halogenation: Selective fluorination at the 7th position and iodination at the 4th position are achieved using electrophilic halogenation reactions.

  • Amination: The introduction of the amino group at the 3rd position is carried out via nucleophilic substitution or reductive amination.

Biological Significance

Indazole derivatives, including 7-Fluoro-4-iodo-1H-indazol-3-amine, are widely studied for their potential therapeutic applications:

  • Anticancer Activity: Indazoles have shown promising effects against various cancer cell lines due to their ability to inhibit kinases and modulate signaling pathways.

  • Antimicrobial Properties: Substituted indazoles exhibit activity against bacterial and fungal pathogens by interfering with cellular processes.

  • Drug Design Potential: The fluorine atom enhances metabolic stability, while iodine increases molecular weight and lipophilicity, improving drug-like properties.

Research Applications

The compound serves as a scaffold for developing new molecules with improved pharmacological profiles:

  • Molecular Docking Studies: Used to explore binding interactions with biological targets such as enzymes or receptors.

  • Structure–Activity Relationship (SAR) Studies: Modifications on the indazole ring help identify functional groups critical for activity.

  • Medicinal Chemistry: Acts as a precursor for synthesizing derivatives aimed at treating diseases like cancer or infections.

Physicochemical Data

The following table summarizes computed physicochemical data for the compound:

DescriptorValue
LogP (Partition Coefficient)Moderate
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable BondsNone

Challenges in Research

While promising, challenges in studying this compound include:

  • Synthetic Complexity: Multi-step synthesis requires precise control over reaction conditions.

  • Limited Experimental Data: As of now, experimental validation of its pharmacological activities is sparse.

Future Directions

Research on this compound could focus on:

  • Developing analogs with enhanced potency.

  • Investigating its role in enzyme inhibition or receptor modulation.

  • Exploring its use in combination therapies for cancer or infectious diseases.

This detailed analysis highlights the significance of 7-Fluoro-4-iodo-1H-indazol-3-amine as a versatile compound in chemical and medicinal research, warranting further exploration into its synthesis, properties, and applications.

Product Name 7-Fluoro-4-iodo-1h-indazol-3-amine
Molecular Formula C7H5FIN3
Molecular Weight 277.04 g/mol
IUPAC Name 7-fluoro-4-iodo-1H-indazol-3-amine
Standard InChI InChI=1S/C7H5FIN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12)
Standard InChIKey OSMJHSFOMAITSM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1F)NN=C2N)I
PubChem Compound 16125377
Last Modified Aug 10 2024

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